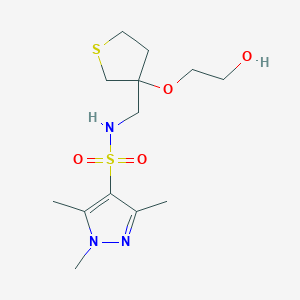![molecular formula C23H20FN3O3S B2392768 N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260632-90-3](/img/no-structure.png)
N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosynthesis for Imaging Applications
Compounds within the thieno[3,2-d]pyrimidine class have been explored for their utility in radiolabeling and imaging. For example, derivatives have been synthesized for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET), indicating their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antitumor and Herbicidal Activities
Research into thieno[3,2-d]pyrimidine derivatives has also uncovered their potential in antitumor and herbicidal activities. Some compounds have shown selective anti-tumor activities, suggesting a role in cancer treatment research (Xiong Jing, 2011). Additionally, novel derivatives have been found to possess herbicidal activities against dicotyledonous weeds, highlighting their potential in agricultural research (Daoxin Wu et al., 2011).
Dual Inhibition of Enzymes for Antitumor Agents
Further studies have explored the synthesis of thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, presenting them as potential antitumor agents. These compounds have shown excellent inhibitory activity against tumor cells, underlining their importance in the development of new cancer therapies (Gangjee et al., 2009).
Molecular Docking and Anticancer Drug Design
Thieno[3,2-d]pyrimidine derivatives have also been used in molecular docking studies to evaluate their potential as anticancer drugs. These studies involve synthesizing and characterizing compounds for their ability to target specific receptors, contributing to the drug discovery process (Gopal Sharma et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-ethylphenylhydrazine with 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid followed by cyclization and acetylation.", "Starting Materials": [ "4-ethylphenylhydrazine", "3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid in ethanol to form N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetohydrazide.", "Step 2: The product from step 1 is cyclized by heating with acetic anhydride and sodium acetate to form N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one.", "Step 3: The product from step 2 is acetylated with acetic anhydride to form the final product, N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Numéro CAS |
1260632-90-3 |
Nom du produit |
N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C23H20FN3O3S |
Poids moléculaire |
437.49 |
Nom IUPAC |
N-(4-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S/c1-3-15-4-6-16(7-5-15)25-20(28)13-26-19-10-11-31-21(19)22(29)27(23(26)30)17-8-9-18(24)14(2)12-17/h4-12H,3,13H2,1-2H3,(H,25,28) |
Clé InChI |
DFJWZZLXJADZAP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)


![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)
![N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392703.png)


